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Compound of Interest

Compound Name: BMS-193885

Cat. No.: B1667178 Get Quote

Technical Support Center: BMS-193885
This technical support center provides guidance for researchers, scientists, and drug

development professionals on the use of BMS-193885, a potent and selective Y1 receptor

antagonist. Here you will find troubleshooting guides and frequently asked questions to help

optimize your experimental design for maximal Y1 receptor blockade.

Frequently Asked Questions (FAQs)
Q1: What is BMS-193885 and what is its primary mechanism of action?

A1: BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1

receptor.[1][2][3][4] It acts as a competitive antagonist at the NPY binding site on the Y1

receptor.[1][2][4] The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation

by NPY, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)

levels.[5] By blocking this interaction, BMS-193885 prevents the downstream signaling

cascade initiated by NPY.

Q2: What is the binding affinity and functional potency of BMS-193885 for the Y1 receptor?

A2: BMS-193885 exhibits high affinity for the human Y1 receptor with a Ki value of 3.3 nM.[1]

[2][4] Functionally, it acts as a full antagonist with an apparent Kb of 4.5 nM in reversing NPY-

induced inhibition of forskolin-stimulated cAMP production.[1]
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Q3: How selective is BMS-193885 for the Y1 receptor over other NPY receptor subtypes and

other receptors?

A3: BMS-193885 is highly selective for the Y1 receptor. It shows no significant affinity for other

NPY receptors such as Y2, Y4, and Y5.[2] It is also over 200-fold less potent at the α2-

adrenergic receptor and has at least 200-fold or greater selectivity when tested against a panel

of 70 other G-protein coupled receptors and ion channels, with the exception of the sigma1

receptor where the selectivity is 100-fold.[1]

Q4: What is the bioavailability and route of administration for BMS-193885?

A4: BMS-193885 has good systemic bioavailability and is brain penetrant.[1][6][7] However, it

importantly lacks oral bioavailability.[1][6] Therefore, for in vivo studies, administration routes

such as intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.) injections are

recommended.[1]

Troubleshooting Guide
Problem: I am not observing the expected antagonist effect of BMS-193885 in my in vivo

experiment.
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Possible Cause Troubleshooting Suggestion

Inappropriate Dosage

For rodent models, a common starting dose is

10 mg/kg administered intraperitoneally (i.p.).[1]

[8] This dose has been shown to reduce NPY-

induced food intake and spontaneous overnight

food consumption in rats.[1] Chronic daily

administration of 10 mg/kg i.p. for 44 days has

also been shown to reduce food intake and

body weight gain.[1][8] Depending on the

experimental model and endpoint, dose

adjustments may be necessary.

Incorrect Route of Administration

BMS-193885 lacks oral bioavailability.[1][6]

Ensure you are using a systemic route of

administration such as intraperitoneal (i.p.),

intravenous (i.v.), or a direct central

administration route like intracerebroventricular

(i.c.v.) injection if targeting central Y1 receptors

is critical.[1]

Timing of Administration and Measurement

The timing of drug administration relative to the

experimental measurement is crucial. For acute

studies, consider that a 10 mg/kg i.p. dose in

rats was effective in reducing NPY-induced food

intake within one hour.[1] For chronic studies,

daily administration has been shown to be

effective over several weeks.[1]

Compound Stability and Solubility

Ensure that BMS-193885 is properly dissolved

and stable in your vehicle solution. Refer to the

manufacturer's instructions for recommended

solvents.

Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of BMS-193885
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Parameter Value Cell Line/System

Binding Affinity (Ki) 3.3 nM
SK-N-MC cells (human Y1

receptor)[1][2]

Functional Antagonism (Kb) 4.5 nM
CHO cells (human Y1

receptor)[1]

IC50 5.9 nM Not specified[3][9]

Selectivity vs. Y2, Y4, Y5

Receptors
>160-fold[3] Not specified

Selectivity vs. α2 Adrenergic

Receptor
>200-fold[1] Not specified

Selectivity vs. σ1 Receptor 100-fold[1] Not specified

Table 2: In Vivo Efficacy of BMS-193885 in Rodent Models

Animal Model Dose & Route Effect

Satiated Rats 10 mg/kg i.p.
Reduced one-hour NPY-

induced food intake[1]

Rats 10 mg/kg i.p.
Reduced spontaneous

overnight food consumption[1]

Rats 10 mg/kg i.p. daily for 44 days

Significantly reduced food

intake and rate of body weight

gain[1][8]

Rats Up to 20 mg/kg

No significant effect on

locomotor activity after 1

hour[1]

Socially Isolated Rats 20 µg intranasal for 1 week Decreased feed intake[10]

Experimental Protocols
Protocol 1: In Vitro Functional Antagonism Assay (cAMP Measurement)
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This protocol is based on the methodology for assessing the functional antagonism of BMS-
193885 by measuring its ability to reverse NPY-induced inhibition of forskolin-stimulated cAMP

production.

Cell Culture: Culture CHO cells stably expressing the human Y1 receptor in appropriate

media and conditions.

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere

overnight.

Pre-treatment with Antagonist: Wash the cells with assay buffer. Add varying concentrations

of BMS-193885 to the wells and incubate for 30 minutes at 37°C.[2]

Agonist and Forskolin Stimulation: Add a fixed concentration of NPY (agonist) along with a

fixed concentration of forskolin (to stimulate cAMP production) to the wells.

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a

commercially available cAMP assay kit (e.g., HTRF, ELISA).

Data Analysis: Plot the cAMP concentration against the concentration of BMS-193885. The

data can be fitted to a sigmoidal dose-response curve to determine the Kb value.

Protocol 2: In Vivo Assessment of Anorectic Effects in Rats

This protocol is designed to evaluate the effect of BMS-193885 on food intake in rats.

Animal Acclimation: House male Sprague-Dawley rats individually and acclimate them to the

housing conditions and handling for at least one week. Provide ad libitum access to food and

water.

Fasting (for NPY-induced feeding): For studies on NPY-induced feeding, satiated rats are

typically used. For studies on spontaneous food intake, the regular light-dark cycle is

maintained.
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Drug Preparation: Dissolve BMS-193885 in a suitable vehicle (e.g., water with 20% Tween

80).

Drug Administration: Administer BMS-193885 or vehicle via intraperitoneal (i.p.) injection at

the desired dose (e.g., 10 mg/kg).[1]

NPY Administration (if applicable): For NPY-induced feeding studies, administer NPY

intracerebroventricularly (i.c.v.) shortly after BMS-193885 administration.

Food Intake Measurement: Provide a pre-weighed amount of food and measure the amount

consumed at specific time points (e.g., 1, 2, 4, and 24 hours) after drug administration.

Data Analysis: Compare the food intake between the BMS-193885-treated group and the

vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
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Caption: Y1 Receptor Signaling Pathway and Point of BMS-193885 Intervention.
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In Vitro: Functional Antagonism In Vivo: Anorectic Effect
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Caption: General Experimental Workflow for BMS-193885 Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological characterization and appetite suppressive properties of BMS-193885, a
novel and selective neuropeptide Y(1) receptor antagonist - PubMed

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1667178?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667178?utm_src=pdf-body
https://www.benchchem.com/product/b1667178?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18573246/
https://pubmed.ncbi.nlm.nih.gov/18573246/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pubmed.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. rndsystems.com [rndsystems.com]

4. medchemexpress.com [medchemexpress.com]

5. biorxiv.org [biorxiv.org]

6. Radiosynthesis and in vivo evaluation of 11C-labeled BMS-193885 and its desmethyl
analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

7. Radiosynthesis and in vivo evaluation of 11C-labeled BMS-193885 and its desmethyl
analog as PET tracers for neuropeptide Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

8. apexbt.com [apexbt.com]

9. 美国GlpBio - BMS 193885 | Competitive NPY Y1 receptor antagonist | Cas# 679839-66-8
[glpbio.cn]

10. Effect of neuropeptide Y antagonist BMS193885 on overeating and emotional responses
induced by social isolation in rats [journal.hep.com.cn]

To cite this document: BenchChem. [Optimizing BMS-193885 dosage for maximal Y1
receptor blockade.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667178#optimizing-bms-193885-dosage-for-
maximal-y1-receptor-blockade]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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